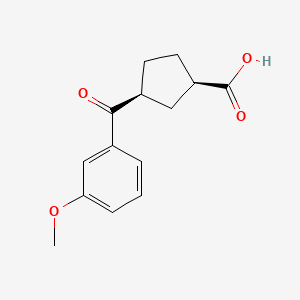
7-(4-Cyanophenyl)-7-oxoheptanenitrile
概要
説明
7-(4-Cyanophenyl)-7-oxoheptanenitrile is an organic compound characterized by the presence of a cyanophenyl group attached to a heptanenitrile chain with a ketone functional group
科学的研究の応用
7-(4-Cyanophenyl)-7-oxoheptanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
作用機序
Target of Action
The primary target of 7-(4-Cyanophenyl)-7-oxoheptanenitrile is Integrin alpha-L . Integrins are a family of cell surface receptors that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix. In particular, Integrin alpha-L plays a crucial role in immune response and inflammation.
Mode of Action
It is suggested that the compound may interact with its targets in a manner similar toTransforming Growth Factor β (TGF-β) . TGF-β is a multifunctional protein that possesses potent growth-inhibitory activity and affects the way cells interact with their environment .
Biochemical Pathways
The compound’s action seems to be involved with the signaling events controlled by TGF-β . TGF-β is known to produce profound growth inhibition on many types of cells, including normal epithelia, induces a differentiated phenotype, and has the potential to produce an apoptotic response in various cell types .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (adme) properties are likely to play a significant role in its bioavailability .
Result of Action
The compound demonstrates TGF-β-like agonist activity, inhibiting the proliferation of multiple cell lines in a concentration-dependent manner . It induces the expression of the cyclin-dependent kinase inhibitor p21 waf1/cip1, leading to growth arrest at the G1-S checkpoint, similar to TGF-β .
Safety and Hazards
生化学分析
Biochemical Properties
7-(4-Cyanophenyl)-7-oxoheptanenitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit histone deacetylase (HDAC), which is crucial for regulating gene expression and protein function . This inhibition leads to changes in the acetylation status of histones, thereby affecting chromatin structure and gene transcription.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce cell cycle arrest at the G1-S checkpoint, similar to the effects of transforming growth factor β (TGF-β) . This compound also promotes the expression of cyclin-dependent kinase inhibitor p21, which plays a role in cell cycle regulation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to HDAC, inhibiting its activity and leading to increased acetylation of histones . This alteration in histone acetylation affects the accessibility of transcription factors to DNA, thereby modulating gene expression. Additionally, the compound’s interaction with TGF-β signaling pathways suggests a role in regulating cellular growth and differentiation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to this compound can lead to sustained changes in gene expression and cellular behavior.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as inhibiting tumor growth by modulating gene expression and cell cycle progression . At higher doses, it can cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Determining the optimal dosage is crucial for maximizing its therapeutic potential while minimizing side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body. For instance, it may undergo biotransformation by cytochrome P450 enzymes, leading to the formation of metabolites that can be further processed or excreted . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for predicting the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Cyanophenyl)-7-oxoheptanenitrile typically involves the reaction of 4-cyanobenzaldehyde with a suitable nitrile compound under controlled conditions. One common method is the Knoevenagel condensation, where 4-cyanobenzaldehyde reacts with malononitrile in the presence of a base such as piperidine. The reaction is carried out in a solvent like ethanol at room temperature, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
7-(4-Cyanophenyl)-7-oxoheptanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The cyanophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst like palladium on carbon are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 7-(4-carboxyphenyl)-7-oxoheptanoic acid.
Reduction: Formation of 7-(4-aminophenyl)-7-oxoheptanenitrile.
Substitution: Formation of various substituted derivatives depending on the reagent used.
類似化合物との比較
Similar Compounds
7-(4-Cyanophenyl)-7-oxoheptanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile.
7-(4-Aminophenyl)-7-oxoheptanenitrile: Similar structure but with an amino group instead of a nitrile.
4-Cyanobenzaldehyde: The starting material for the synthesis of 7-(4-Cyanophenyl)-7-oxoheptanenitrile.
Uniqueness
This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its structural features make it a valuable compound for research and industrial applications.
特性
IUPAC Name |
4-(6-cyanohexanoyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c15-10-4-2-1-3-5-14(17)13-8-6-12(11-16)7-9-13/h6-9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVNSXKUZCLSIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)CCCCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642228 | |
| Record name | 4-(6-Cyanohexanoyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898767-54-9 | |
| Record name | 4-(6-Cyanohexanoyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


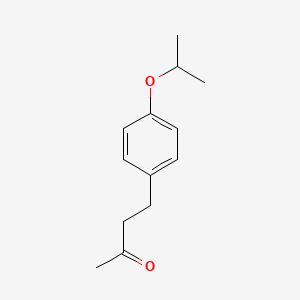
![N-[4-(Difluoromethoxy)benzyl]-N-ethylamine](/img/structure/B1368538.png)

![1-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1368541.png)
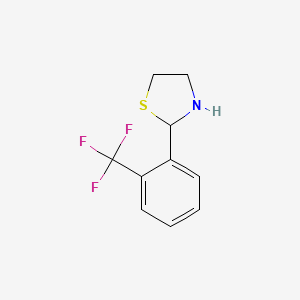
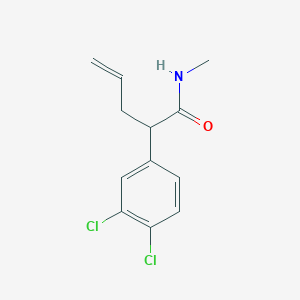
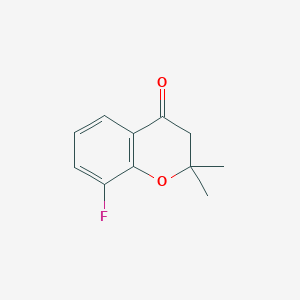


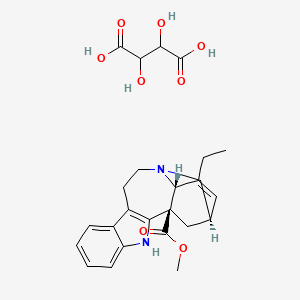

![3-[(3-N,N-Dimethylamino)phenyl]-1-propene](/img/structure/B1368561.png)
![3-[(4-N,N-Dimethylamino)phenyl]-2-methyl-1-propene](/img/structure/B1368563.png)
